molecular formula C11H9ClF4O2 B14058779 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14058779
M. Wt: 284.63 g/mol
InChI Key: MBHYZPBNFIHYOV-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one is a chemical compound with the molecular formula C11H9ClF4O2 It is characterized by the presence of a chloro group, difluoromethoxy group, and difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the difluoromethoxy group: This can be achieved by reacting a suitable phenol derivative with a difluoromethylating agent under appropriate conditions.

    Introduction of the chloro group: This step involves the chlorination of the intermediate compound using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the propan-2-one moiety: This can be accomplished by reacting the intermediate with a suitable ketone precursor under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a similar structure but with different substitution patterns on the phenyl ring.

    1-Chloro-1-(2-(trifluoromethoxy)-3-(difluoromethyl)phenyl)propan-2-one: This compound contains a trifluoromethoxy group instead of a difluoromethoxy group.

    1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethyl group instead of a difluoromethyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethoxy and difluoromethyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClF4O2

Molecular Weight

284.63 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-3-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9ClF4O2/c1-5(17)8(12)6-3-2-4-7(10(13)14)9(6)18-11(15)16/h2-4,8,10-11H,1H3

InChI Key

MBHYZPBNFIHYOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)F)OC(F)F)Cl

Origin of Product

United States

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